molecular formula C9H20N2O B13357365 (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol

(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol

Cat. No.: B13357365
M. Wt: 172.27 g/mol
InChI Key: WPSGHTTZHKQNFI-IUCAKERBSA-N
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Description

(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Reductive Amination: Cyclohexanone undergoes reductive amination with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: N-substituted cyclohexylamines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a ligand for studying receptor-ligand interactions.

Medicine

Industry

In the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((3-Aminopropyl)amino)cyclohexan-1-ol: This is the enantiomer of (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol and has similar chemical properties but different biological activities.

    Cyclohexanol: Lacks the amino group and has different reactivity and applications.

    Cyclohexylamine: Lacks the hydroxyl group and has different reactivity and applications.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(1S,2S)-2-(3-aminopropylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H20N2O/c10-6-3-7-11-8-4-1-2-5-9(8)12/h8-9,11-12H,1-7,10H2/t8-,9-/m0/s1

InChI Key

WPSGHTTZHKQNFI-IUCAKERBSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCCCN)O

Canonical SMILES

C1CCC(C(C1)NCCCN)O

Origin of Product

United States

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